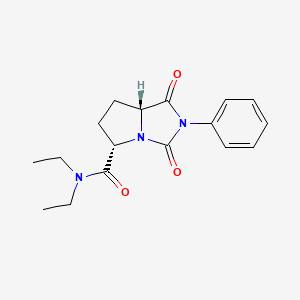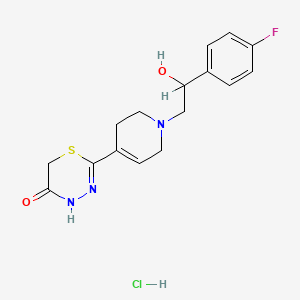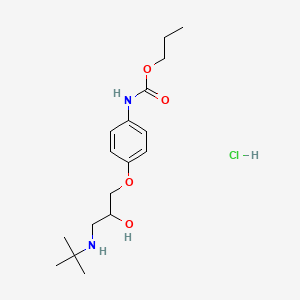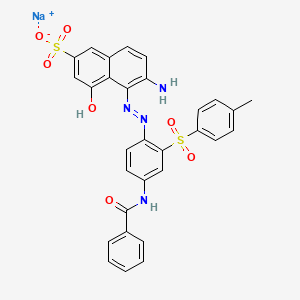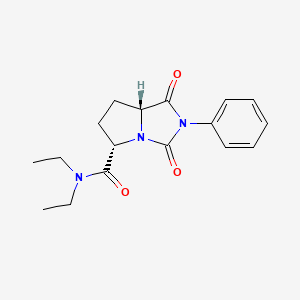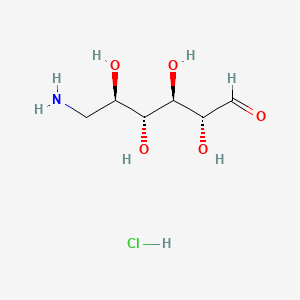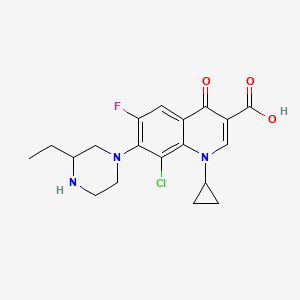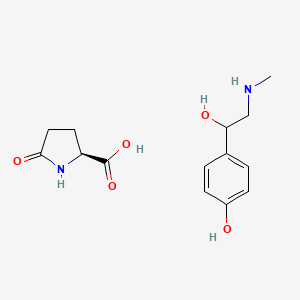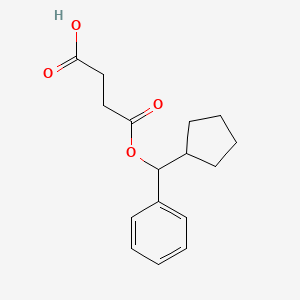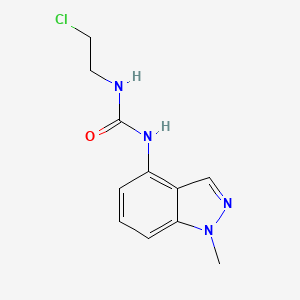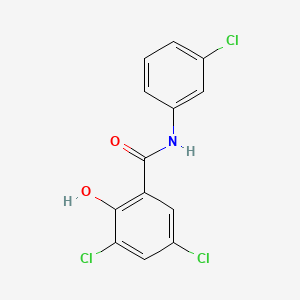
2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a chemical compound that combines the structural features of pyrrolidinedione and benzimidazole. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the nitro group on the benzimidazole ring enhances its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of 2,5-pyrrolidinedione with a benzimidazole derivative. One common method includes the reaction of 2,5-pyrrolidinedione with 6-nitro-1H-benzimidazole in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 2,5-Pyrrolidinedione, 1-((6-amino-1H-benzimidazol-1-yl)methyl)-
Substitution: Various substituted benzimidazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: The compound’s reactivity makes it a useful tool in biochemical assays and studies involving enzyme inhibition.
Industry: It can be employed in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, inhibiting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A simpler analog without the benzimidazole moiety.
Benzimidazole derivatives: Compounds with similar biological activities but different substituents on the benzimidazole ring.
Imidazole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
2,5-Pyrrolidinedione, 1-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the combination of the pyrrolidinedione and benzimidazole structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
103706-86-1 |
|---|---|
Fórmula molecular |
C12H10N4O4 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-[(6-nitrobenzimidazol-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N4O4/c17-11-3-4-12(18)15(11)7-14-6-13-9-2-1-8(16(19)20)5-10(9)14/h1-2,5-6H,3-4,7H2 |
Clave InChI |
KIWIKYHNPGZAMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


